molecular formula C8H10ClFN2O B2655232 2-Butoxy-4-chloro-5-fluoropyrimidine CAS No. 1398663-06-3

2-Butoxy-4-chloro-5-fluoropyrimidine

Cat. No.: B2655232
CAS No.: 1398663-06-3
M. Wt: 204.63
InChI Key: FOPOHOZZPRLBQY-UHFFFAOYSA-N
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Description

2-Butoxy-4-chloro-5-fluoropyrimidine is a chemical compound with the molecular formula C8H10ClFN2O. It is characterized by the presence of butoxy, chloro, and fluoro substituents on a pyrimidine ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-4-chloro-5-fluoropyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with butanol in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the butoxy group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-4-chloro-5-fluoropyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an amino-substituted pyrimidine .

Scientific Research Applications

2-Butoxy-4-chloro-5-fluoropyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Butoxy-4-chloro-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions and the nature of the other reactants. The pathways involved in its reactions include nucleophilic substitution and electrophilic aromatic substitution .

Comparison with Similar Compounds

Properties

IUPAC Name

2-butoxy-4-chloro-5-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClFN2O/c1-2-3-4-13-8-11-5-6(10)7(9)12-8/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPOHOZZPRLBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC=C(C(=N1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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